3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Overview
Description
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the seventh position of the imidazo[1,2-a]pyrimidine core. It is a white to light yellow solid with a molecular formula of C₇H₃BrF₃N₃ and a molecular weight of 266.02 g/mol .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, a class of compounds to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . These compounds interact with their targets, leading to a reduction in bacterial growth .
Biochemical Pathways
The related imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb, indicating a reduction in bacterial load .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrimidine with a brominated trifluoromethyl ketone under acidic conditions can lead to the formation of the desired imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new synthetic methodologies and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential biological activities. It serves as a scaffold for the design of new bioactive molecules, including potential drug candidates .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for various diseases, including infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the trifluoromethyl group.
Imidazo[1,5-a]pyrimidine: Another structural analog with different substitution patterns.
Imidazo[4,5-b]pyridine: Contains a different arrangement of the imidazo and pyridine rings.
Uniqueness: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZLHVPYMPIRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464480 | |
Record name | 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-65-1 | |
Record name | 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.